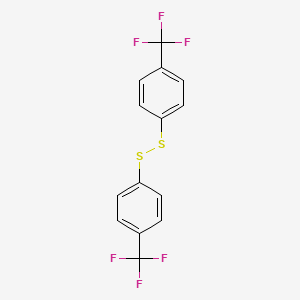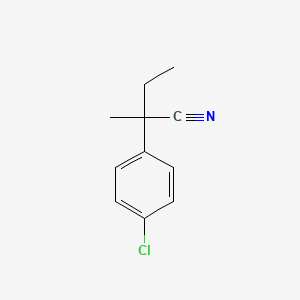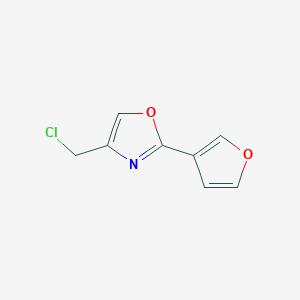
1-Isopropoxy-2-butanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Isopropoxy-2-butanol is an organic compound belonging to the class of alcohols It is characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom, which is further bonded to an isopropyl group and a butyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Isopropoxy-2-butanol can be synthesized through several methods. One common approach involves the reaction of 2-butanol with isopropyl alcohol in the presence of an acid catalyst. The reaction typically proceeds under mild conditions, with the acid catalyst facilitating the formation of the ether linkage between the two alcohols.
Industrial Production Methods: Industrial production of 1-isopropyloxy-2-butanol often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may include steps such as distillation and purification to remove any impurities and achieve the desired purity level.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Isopropoxy-2-butanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes, depending on the reaction conditions and reagents used.
Reduction: The compound can be reduced to form alkanes or other reduced products.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Halogenating agents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are commonly employed.
Major Products Formed:
Oxidation: Ketones or aldehydes.
Reduction: Alkanes or alcohols.
Substitution: Halides or other substituted products.
Applications De Recherche Scientifique
1-Isopropoxy-2-butanol has a wide range of applications in scientific research, including:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of various products.
Mécanisme D'action
The mechanism of action of 1-isopropyloxy-2-butanol involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The isopropyl and butyl groups contribute to the compound’s overall hydrophobicity and steric properties, affecting its behavior in different environments.
Comparaison Avec Des Composés Similaires
1-Butanol: A primary alcohol with a similar carbon chain length but lacking the isopropyl group.
2-Butanol: A secondary alcohol with a similar structure but different functional group positioning.
Isopropyl Alcohol: A secondary alcohol with a shorter carbon chain.
Uniqueness: 1-Isopropoxy-2-butanol is unique due to its combination of an isopropyl group and a butyl chain, which imparts distinct physical and chemical properties. This combination allows for specific interactions and reactivity patterns that are not observed in other similar compounds.
Propriétés
Formule moléculaire |
C7H16O2 |
|---|---|
Poids moléculaire |
132.20 g/mol |
Nom IUPAC |
1-propan-2-yloxybutan-2-ol |
InChI |
InChI=1S/C7H16O2/c1-4-7(8)5-9-6(2)3/h6-8H,4-5H2,1-3H3 |
Clé InChI |
LHVVHKMPOOYTEZ-UHFFFAOYSA-N |
SMILES canonique |
CCC(COC(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl 4-[(pyridin-4-yl)amino]benzoate](/img/structure/B8485068.png)
![3-[[(4-Nitrophenyl)sulfonyl]amino]benzamide](/img/structure/B8485074.png)






![Imidazo[1,2-a]pyridine,3-bromo-7-chloro-8-fluoro-](/img/structure/B8485138.png)

![1-[(4-Nitrophenyl)(phenyl)methyl]-1H-imidazole](/img/structure/B8485145.png)


